molecular formula C15H11N5O2 B2952014 N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 181065-58-7

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No. B2952014
Key on ui cas rn: 181065-58-7
M. Wt: 293.286
InChI Key: FVQWXFRXLNCDJT-UHFFFAOYSA-N
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Patent
US07595323B2

Procedure details

4-Nitrophenyl-guanidine nitrate (20 g, 0.08 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (11.75 g, 0.06 mol) were reacted according to the same procedure as Step 1.3 of Preparation 1 to give N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (9.38 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15]([NH2:17])=[NH:16])=[CH:10][CH:9]=1)([O-:7])=[O:6].CN(C)[CH:20]=[CH:21][C:22]([C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1)=O>>[N+:5]([C:8]1[CH:9]=[CH:10][C:11]([NH:14][C:15]2[N:17]=[C:22]([C:24]3[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=3)[CH:21]=[CH:20][N:16]=2)=[CH:12][CH:13]=1)([O-:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)(O)[O-].[N+](=O)([O-])C1=CC=C(C=C1)NC(=N)N
Name
Quantity
11.75 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the same procedure as Step 1.3 of Preparation 1

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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